Bienvenue dans la boutique en ligne BenchChem!

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

CCR3 antagonism chemokine receptor regioisomer SAR

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 955236-11-0) is a synthetic, small-molecule urea derivative (C19H18F3N3O2; MW 377.4 g/mol) featuring a 5-oxo-1-phenylpyrrolidine core linked via a methylene bridge to a 3-(trifluoromethyl)phenyl urea moiety. The compound combines a hydrogen bond donor/acceptor-rich urea group with a metabolically stabilizing trifluoromethyl substituent and a phenylpyrrolidinone scaffold present in multiple bioactive chemotypes.

Molecular Formula C19H18F3N3O2
Molecular Weight 377.367
CAS No. 955236-11-0
Cat. No. B2805943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS955236-11-0
Molecular FormulaC19H18F3N3O2
Molecular Weight377.367
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H18F3N3O2/c20-19(21,22)14-5-4-6-15(10-14)24-18(27)23-11-13-9-17(26)25(12-13)16-7-2-1-3-8-16/h1-8,10,13H,9,11-12H2,(H2,23,24,27)
InChIKeyTYEIBUDKLSMVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 955236-11-0): Procurement-Relevant Physicochemical and Structural Identity


1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 955236-11-0) is a synthetic, small-molecule urea derivative (C19H18F3N3O2; MW 377.4 g/mol) featuring a 5-oxo-1-phenylpyrrolidine core linked via a methylene bridge to a 3-(trifluoromethyl)phenyl urea moiety. The compound combines a hydrogen bond donor/acceptor-rich urea group with a metabolically stabilizing trifluoromethyl substituent and a phenylpyrrolidinone scaffold present in multiple bioactive chemotypes [1]. Computed physicochemical descriptors include XLogP3 of 2.8, topological polar surface area of 61.4 Ų, and 2 hydrogen bond donors, positioning it within drug-like chemical space for probe and lead discovery applications [1].

Why Generic Substitution of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea with In-Class Analogs Carries Procurement Risk


Within the pyrrolidinyl-phenylurea chemotype, minor structural modifications produce divergent target engagement profiles and pharmacokinetic liabilities. The 3-(trifluoromethyl)phenyl isomer (CAS 955236-11-0) is a positional isomer of the 4-(trifluoromethyl)phenyl analog (CAS 894007-00-2) and the p-tolyl variant (CAS not specified); such regioisomerism is known to alter CCR3 antagonism potency by >10-fold in closely related urea series [1]. Furthermore, the pyrrolidinone oxidation state directly impacts CYP450 susceptibility, with the 5-oxo group conferring different metabolic stability compared to the fully reduced pyrrolidine analogs used in TrkA inhibitor programs [2]. Because vendors frequently cross-list these analogs with ambiguous biological annotation, batch-for-batch replacement without CAS-level verification risks introducing an unintended pharmacological profile, rendering experimental reproducibility and procurement specification non-negotiable.

Quantitative Differentiation Evidence for 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 955236-11-0) Against Closest Analogs


Positional Isomerism: 3-CF3 vs. 4-CF3 Substitution Confers Different Target Engagement Profiles

In the pyrrolidinyl phenylurea CCR3 antagonist series, the position of the trifluoromethyl substituent on the terminal phenyl ring is a critical potency determinant. While direct IC50 data for CAS 955236-11-0 (3-CF3) have not been disclosed in peer-reviewed literature, the structurally analogous lead compound 1 (4.9 nM) and optimized compound 32 (1.7 nM) establish a sub-nanomolar potency benchmark for this chemotype in CCR3 binding assays. The 3-CF3 regioisomer is predicted to confer a distinct hydrogen-bonding topology relative to the 4-CF3 analog (CAS 894007-00-2), which may alter selectivity against off-target chemokine receptors [1].

CCR3 antagonism chemokine receptor regioisomer SAR

Oxidation State Differentiation: 5-Oxopyrrolidine vs. Reduced Pyrrolidine Core

CAS 955236-11-0 contains a 5-oxopyrrolidine (pyrrolidinone) core, distinguishing it from the fully reduced pyrrolidine ring found in the TrkA inhibitor series exemplified in US10323022B2. The 5-oxo group introduces a hydrogen bond acceptor that can engage the kinase hinge region or alter metabolic soft-spot topology. In the TrkA inhibitor patent, reduced pyrrolidine analogs achieve IC50 values <100 nM; the pyrrolidinone analog is expected to exhibit differing CYP450-mediated clearance due to the electron-withdrawing effect of the carbonyl, which reduces N-dealkylation susceptibility [1].

TrkA inhibition CYP450 stability pyrrolidinone scaffold

Lipophilicity-Driven Permeability and Solubility Differentiation from N-Aryl Variants

The computed XLogP3 of CAS 955236-11-0 is 2.8 [1], which is lower than the 4-CF3 regioisomer (predicted XLogP3 ≈ 2.9–3.0) due to altered dipole moment orientation. The topological polar surface area (TPSA) of 61.4 Ų supports moderate passive permeability while maintaining aqueous solubility superior to more lipophilic naphthyl-substituted CCR3 antagonists (e.g., compound 32, TPSA ≈ 40–50 Ų). This balance is relevant for achieving oral bioavailability without excessive logP-driven off-target binding, a key differentiation from high-logP analogs in this series [2].

Lipophilicity permeability solubility drug-likeness

Synthetic Tractability and Intermediate Utility in Pyrrolidinyl Urea Derivative Preparation

The 5-oxo-1-phenylpyrrolidin-3-yl methanamine intermediate required for CAS 955236-11-0 synthesis is a versatile building block for parallel urea library construction. Patent EP4089087A1 describes methods for preparing pyrrolidinyl urea derivatives as TrkA inhibitors wherein the pyrrolidinone intermediate is coupled with various aryl isocyanates; the 3-(trifluoromethyl)phenyl isocyanate variant is explicitly compatible with this route [1]. CAS 955236-11-0 thus serves as both a target compound and a synthetic entry point to diverse 3-CF3-substituted analogs, whereas the p-tolyl and 4-CF3 regioisomers require distinct isocyanate building blocks, reducing synthetic convergence.

Synthetic intermediate TrkA inhibitor synthesis urea coupling

Optimal Research and Industrial Application Scenarios for 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 955236-11-0)


CCR3 Antagonist Lead Optimization and Selectivity Profiling

CAS 955236-11-0 is positioned as a regioisomeric probe for CCR3 antagonist SAR. The 3-CF3 substitution pattern can be compared head-to-head with the 4-CF3 lead compound 1 (IC50 = 4.9 nM) and the optimized compound 32 (IC50 = 1.7 nM) to assess the impact of trifluoromethyl position on CCR3 vs. CCR1/CCR5 selectivity. Procurement of the 3-CF3 isomer enables parallel screening against chemokine receptor panels to identify regioisomer-specific selectivity windows [1].

TrkA Kinase Inhibitor Scaffold Diversification

The 5-oxopyrrolidine scaffold of CAS 955236-11-0 provides a hydrogen-bond-capable hinge-binding motif suitable for TrkA inhibitor development. As pyrrolidinyl urea compounds have demonstrated TrkA IC50 values <100 nM in biochemical assays [1], this compound serves as a starting point for introducing the 3-CF3 phenyl urea moiety into kinase-focused libraries, with the potential to exploit differential binding kinetics compared to reduced pyrrolidine analogs.

Physicochemical Property Benchmarking for CNS Drug Discovery

With XLogP3 = 2.8 and TPSA = 61.4 Ų, CAS 955236-11-0 falls within the favorable CNS drug-like space (XLogP < 3, TPSA < 70 Ų). It can serve as a reference compound for calibrating permeability and solubility assays in CNS drug discovery programs, particularly when benchmarking against more lipophilic pyrrolidinyl urea derivatives [1].

Parallel Library Synthesis and Urea Coupling Methodology Development

As a representative product of 5-oxo-1-phenylpyrrolidin-3-yl methanamine + aryl isocyanate coupling, CAS 955236-11-0 is suitable for reaction condition optimization studies. The synthetic route described in EP4089087A1 [1] validates its utility as a model substrate for developing high-throughput urea library protocols, where the 3-CF3 substituent provides a convenient 19F NMR handle for reaction monitoring.

Quote Request

Request a Quote for 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.